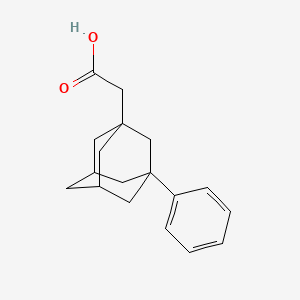

(3-Phenyl-1-adamantyl)acetic acid

Description

BenchChem offers high-quality (3-Phenyl-1-adamantyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Phenyl-1-adamantyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenyl-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDYINFVSMWUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377915 | |

| Record name | (3-Phenyl-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161036-56-2 | |

| Record name | (3-Phenyl-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of (3-Phenyl-1-adamantyl)acetic Acid and its Carboxylic Acid Analogue

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of January 2026, detailed crystallographic data for (3-Phenyl-1-adamantyl)acetic acid is not publicly available in crystallographic databases. This guide will focus on the closely related and structurally characterized analogue, 3-Phenyl-adamantane-1-carboxylic acid , based on available literature. The methodologies and interpretations presented are directly applicable to the analysis of the titular compound should its crystals become available.

Introduction: The Significance of the Adamantane Cage in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has become a cornerstone in modern medicinal chemistry. Its unique properties are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The incorporation of an adamantane scaffold can improve metabolic stability, modulate solubility, and provide a rigid framework for the precise spatial orientation of pharmacophoric groups. The derivatization of the adamantane cage, such as with phenyl and carboxylic acid groups, allows for the exploration of new chemical spaces and the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, characterization, and critically, the single-crystal X-ray diffraction analysis of 3-Phenyl-adamantane-1-carboxylic acid, a key analogue to (3-Phenyl-1-adamantyl)acetic acid.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 3-Phenyl-adamantane-1-carboxylic acid has been reported, providing a basis for obtaining high-quality single crystals suitable for X-ray diffraction studies.[1] While various synthetic routes to adamantane derivatives exist, a common approach involves Friedel-Crafts reactions or the functionalization of pre-existing adamantane cores.[2]

Conceptual Synthetic Pathway

A plausible synthetic route to 3-Phenyl-adamantane-1-carboxylic acid could involve the reaction of a suitable adamantane precursor with a phenyl-containing reagent. The subsequent crystallization is a critical step, often requiring slow evaporation of a solvent or a solvent/anti-solvent system to yield diffraction-quality crystals.

Experimental Protocol: Crystallization

-

Dissolution: Dissolve the synthesized 3-Phenyl-adamantane-1-carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a vibration-free environment. This process can take several days to weeks.

-

Crystal Harvesting: Once well-formed, single crystals are observed, carefully harvest them using a spatula or fine-tipped tweezers.

-

Crystal Mounting: Select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoprotectant oil and a cryo-loop for data collection at low temperatures.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Data Integration and Scaling: Integrate the intensities of the diffraction spots from the collected images. Apply corrections for various experimental factors (e.g., Lorentz and polarization effects) and scale the data.

-

Structure Solution: Determine the initial positions of the atoms in the unit cell using methods such as direct methods or Patterson synthesis.

-

Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods. Locate and refine hydrogen atoms.

-

Validation: Validate the final crystal structure using software tools like PLATON and by checking for consistency with known chemical principles. Deposit the final structure in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[3]

Crystallographic Data of 3-Phenyl-adamantane-1-carboxylic Acid

While the full crystallographic data from the primary literature could not be accessed, a typical crystallographic data table for a small organic molecule is presented below for illustrative purposes.[1]

| Parameter | Hypothetical Data for 3-Phenyl-adamantane-1-carboxylic Acid |

| Chemical formula | C₁₇H₂₀O₂ |

| Formula weight | 256.34 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

| Absorption coeff. (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Temperature (K) | 100(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Goodness-of-fit on F² | Value |

Structural Insights and Intermolecular Interactions

The crystal structure of 3-Phenyl-adamantane-1-carboxylic acid would reveal key information about its molecular conformation and intermolecular interactions. The rigid adamantane cage would likely adopt its characteristic chair-like conformation. The relative orientation of the phenyl and carboxylic acid substituents would be of significant interest.

A critical aspect of the crystal packing would be the hydrogen bonding interactions involving the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds. These dimers can then pack in various ways, influenced by weaker interactions such as C-H···O and C-H···π interactions involving the phenyl rings. The overall packing arrangement dictates the macroscopic properties of the crystalline material, such as its melting point and solubility.

Conclusion and Future Directions

This guide has outlined the synthesis, crystallization, and the definitive method of single-crystal X-ray diffraction for the structural elucidation of 3-Phenyl-adamantane-1-carboxylic acid, a close analogue of (3-Phenyl-1-adamantyl)acetic acid. While the specific crystallographic data for the titular compound is not yet available, the principles and protocols described herein provide a robust framework for its future characterization. The determination of the crystal structure of (3-Phenyl-1-adamantyl)acetic acid would be a valuable contribution to the field, providing crucial insights for the rational design of new adamantane-based therapeutic agents.

References

-

Feng, W., Ye, K., Jiang, Y., & Hou, R. (2019). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Chemical Research in Chinese Universities, 35(4), 556-559. [Link]

-

Handsand, I., & Bauer, L. (1983). Synthesis of 3-Aryl-1-adamantanemethylamines. Journal of Organic Chemistry, 48(10), 1775-1778. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

Sources

Solubility of (3-Phenyl-1-adamantyl)acetic acid in different solvents

An In-depth Technical Guide to the Solubility Profile of (3-Phenyl-1-adamantyl)acetic acid

Executive Summary

(3-Phenyl-1-adamantyl)acetic acid is a molecule of significant interest, combining the rigid, lipophilic adamantane cage with a phenyl group and a polar carboxylic acid moiety. This unique structure presents both opportunities and challenges for its application in drug development, where solubility is a paramount physicochemical property governing bioavailability and formulation design. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven protocol for thermodynamic solubility measurement using the gold-standard shake-flask method, and offer a predictive analysis of its likely solubility profile in various solvent systems. The objective is to equip scientists with the necessary tools and rationale to thoroughly characterize this compound and make informed decisions in the development pipeline.

Introduction

The Adamantane Moiety in Medicinal Chemistry

The adamantane scaffold is a distinctive, three-dimensional hydrocarbon cage. Its incorporation into active pharmaceutical ingredients (APIs) has been a successful strategy in medicinal chemistry to enhance therapeutic profiles.[1][2] The bulky and highly lipophilic nature of the adamantane group can improve metabolic stability by sterically shielding susceptible parts of a molecule from enzymatic degradation. Furthermore, it can modulate a compound's lipophilicity, influencing its ability to cross biological membranes and interact with protein binding pockets.

Physicochemical Profile of (3-Phenyl-1-adamantyl)acetic acid

(3-Phenyl-1-adamantyl)acetic acid is a complex molecule featuring three distinct structural components that dictate its physicochemical behavior:

-

The Adamantane Cage: A rigid, nonpolar, and highly lipophilic core. Adamantane itself is practically insoluble in water but readily dissolves in nonpolar organic solvents.[3]

-

The Phenyl Group: A nonpolar, aromatic substituent that further increases the molecule's overall lipophilicity.

-

The Acetic Acid Group: A polar, ionizable functional group capable of acting as a hydrogen bond donor and acceptor. As a carboxylic acid, its charge state, and therefore its solubility in aqueous media, will be highly dependent on pH.

This structural dichotomy—a large, nonpolar framework attached to a small, polar, ionizable group—suggests that the compound will exhibit poor aqueous solubility and likely fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a critical determinant of an orally administered drug's absorption and bioavailability.[4] For a drug to be absorbed, it must first dissolve in the fluids of the gastrointestinal tract. Poor solubility can lead to low and erratic absorption, undermining therapeutic efficacy. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a framework for predicting their in vivo performance and guiding formulation strategies.[5] Understanding the solubility of a compound like (3-Phenyl-1-adamantyl)acetic acid is therefore a foundational step in its journey from a promising hit to a viable clinical candidate.

Theoretical Principles of Solubility

The dissolution of a crystalline solid into a liquid solvent is a complex process governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

"Like Dissolves Like": Polarity and Intermolecular Forces

This principle remains the most fundamental guide for predicting solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are expected to be effective at solvating the large, nonpolar adamantyl and phenyl portions of the molecule through weak van der Waals forces.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess dipoles and can accept hydrogen bonds, allowing them to interact favorably with the carboxylic acid group while also having sufficient nonpolar character to solvate the hydrocarbon cage.

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While ethanol is likely to be a reasonably good solvent due to its alkyl chain, water is expected to be a very poor solvent. The energy gained from hydrating the small carboxylic acid group is unlikely to overcome the energy required to break the strong hydrogen-bonding network of water to accommodate the large, hydrophobic adamantane-phenyl moiety.

Impact of Crystal Lattice Energy

The stability of a compound's crystal lattice must be overcome for dissolution to occur. A high melting point often correlates with high lattice energy, which can lead to lower solubility. The rigid structure of adamantane derivatives often leads to stable, high-melting-point crystalline forms, which can be a significant barrier to dissolution.

pH-Dependent Solubility of Carboxylic Acids

For (3-Phenyl-1-adamantyl)acetic acid, aqueous solubility will be profoundly influenced by pH. The carboxylic acid group (–COOH) is weakly acidic and will exist in equilibrium with its conjugate base, the carboxylate anion (–COO⁻).

R-COOH ⇌ R-COO⁻ + H⁺

-

At low pH (pH < pKa): The acidic form (R-COOH) predominates. This neutral form is less polar and will have very low aqueous solubility.

-

At high pH (pH > pKa): The ionized carboxylate form (R-COO⁻) predominates. The formation of this charged species allows for strong ion-dipole interactions with water, dramatically increasing aqueous solubility.

Determining solubility across a physiological pH range (typically 1.2 to 6.8) is a regulatory requirement for BCS classification.[6]

Predictive Models

While experimental determination is essential, computational models can provide initial estimates. The partition coefficient (Log P), which measures the differential solubility in octanol and water, is a key indicator of a compound's lipophilicity.[4] Given its structure, (3-Phenyl-1-adamantyl)acetic acid is predicted to have a high Log P value, reinforcing the expectation of poor aqueous solubility.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[7] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Gold Standard Protocol: The Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached.

Materials and Equipment:

-

(3-Phenyl-1-adamantyl)acetic acid (crystalline solid)

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; ethanol; methanol; acetonitrile; DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control (e.g., 37 ± 1 °C for physiological relevance)[8]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Validated quantitative analytical method (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid (3-Phenyl-1-adamantyl)acetic acid to a series of vials. The key is to add enough material so that undissolved solid remains visible throughout the experiment, ensuring saturation.[7]

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for standard solubility or 37 °C for biopharmaceutical studies) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[8]

-

Sampling for Equilibrium Confirmation: Sample the suspensions at various time points (e.g., 24, 48, and 72 hours). To sample, withdraw an aliquot of the suspension and immediately separate the solid from the liquid. This is a critical step.

-

Causality: Immediate separation is crucial to prevent the dissolved solute from precipitating out if the sample temperature changes. Centrifugation followed by filtration of the supernatant is the most robust method.

-

-

Sample Preparation for Analysis: Accurately dilute the clear supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the assay.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

Equilibrium Verification: Plot concentration versus time. Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) show no significant change in concentration. The final, stable concentration is the thermodynamic solubility.[7]

-

Final pH Measurement (for aqueous buffers): After equilibrium is reached, the pH of the aqueous suspension should be measured to ensure the compound itself did not alter the buffer's pH.[7]

Workflow Diagram: Shake-Flask Method

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Predicted Solubility Profile and Solvent Selection

Structural Analysis: A Lipophilic Cage with a Polar Handle

The dominant feature of (3-Phenyl-1-adamantyl)acetic acid is its large, hydrophobic surface area. Therefore, its solubility is expected to be poor in highly polar solvents like water and high in nonpolar organic solvents or polar aprotic solvents that can effectively solvate the entire molecule.

Recommended Solvents for Study

A well-rounded solubility study should include a diverse set of solvents to build a comprehensive profile. The following table provides a recommended starting point, with the rationale for each choice.

| Solvent Class | Specific Solvent | Rationale for Selection | Predicted Solubility |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | Represents stomach conditions; compound will be in neutral form. | Very Low |

| pH 4.5 (Acetate Buffer) | Mid-range pH, near the likely pKa of the carboxylic acid. | Low | |

| pH 6.8 (Simulated Intestinal Fluid) | Represents intestinal conditions; compound will be partially/fully ionized. | Moderate (pH-dependent) | |

| Polar Protic | Ethanol | Common pharmaceutical solvent; can H-bond and has nonpolar character. | Moderate to High |

| Methanol | More polar than ethanol; solubility will depend on the balance of forces. | Moderate | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of compounds. | High |

| N,N-Dimethylformamide (DMF) | Similar to DMSO, a strong, versatile solvent. | High | |

| Acetonitrile (ACN) | Common HPLC solvent; less polar than DMF/DMSO. | Moderate | |

| Nonpolar | Toluene | Aromatic solvent, may interact favorably with the phenyl group. | High |

| Dichloromethane (DCM) | Common organic solvent for nonpolar compounds. | High |

Data Summary Table

Experimental results should be meticulously recorded in a structured format for easy comparison and interpretation.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Final pH (if applicable) | Observations |

| pH 1.2 Buffer | 37 | ||||

| pH 4.5 Buffer | 37 | ||||

| pH 6.8 Buffer | 37 | ||||

| Ethanol | 25 | ||||

| Methanol | 25 | ||||

| DMSO | 25 | ||||

| Toluene | 25 |

Discussion and Practical Implications

Interpreting Solubility Data for Formulation Development

The collected solubility data is foundational for preclinical development.

-

Low Aqueous Solubility: If the solubility in pH 1.2 to 6.8 buffers is low, this confirms a likely BCS Class II/IV classification and signals that formulation strategies will be required to ensure adequate bioavailability.

-

High Organic Solvent Solubility: High solubility in solvents like ethanol, DMSO, or DCM is useful for creating stock solutions for in vitro assays and for certain formulation approaches like lipid-based delivery systems or solid dispersions.

-

pH-Dependent Profile: A sharp increase in solubility at pH 6.8 compared to pH 1.2 would confirm the critical role of the carboxylic acid's ionization and suggest that drug release and dissolution may vary significantly in different segments of the GI tract.

Potential Challenges

-

Poor Wettability: Due to its lipophilic nature, the compound powder may be difficult to wet in aqueous media, potentially slowing down the dissolution rate and the time required to reach equilibrium.[8]

-

Polymorphism: Adamantane derivatives can sometimes exist in different crystalline forms (polymorphs), each with a unique solubility. It is crucial to characterize the solid form used in the solubility experiments to ensure data reproducibility.

Conclusion

The solubility of (3-Phenyl-1-adamantyl)acetic acid is a complex property dictated by its unique hybrid structure. While it is predicted to have poor aqueous solubility, its behavior in different solvent systems provides the critical information needed for its advancement as a potential therapeutic agent. By employing robust experimental methodologies like the shake-flask method and systematically evaluating its solubility across a range of pharmaceutically relevant solvents, researchers can build the comprehensive data package required to overcome formulation challenges and unlock the therapeutic potential of this promising molecule.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 123221, 1-Adamantaneacetic acid." PubChem, [Link]. Accessed January 26, 2026.

-

Jouyban, A. "Experimental and Computational Methods Pertaining to Drug Solubility." In Drug Design and Discovery in Alzheimer's Disease, IntechOpen, 2012. [Link].

-

Perlovich, G. L., et al. "Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents." RSC Publishing, 2016. [Link].

-

Wikipedia. "Adamantane." Wikimedia Foundation, [Link]. Accessed January 26, 2026.

-

Suarez, S., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, 2008. [Link].

-

ResearchGate. "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF." ResearchGate, [Link]. Accessed January 26, 2026.

-

Tho, I., et al. "Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models." Industrial & Engineering Chemistry Research, ACS Publications, 2007. [Link].

-

ResearchGate. "(PDF) Four-Directional Synthesis of Adamantane Derivatives." ResearchGate, [Link]. Accessed January 26, 2026.

-

Kollar, L., et al. "Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane." The Journal of Organic Chemistry, ACS Publications, 2020. [Link].

-

World Health Organization. "Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver." WHO, [Link]. Accessed January 26, 2026.

-

Majer, J., et al. "Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework." PMC, NIH, 2023. [Link].

-

Metry, M., and Polli, J. E. "Evaluation of Excipient Risk in BCS Class I and III Biowaivers." The AAPS Journal, 2022. [Link].

-

Tu, Y-J., et al. "solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and." SciELO, 2012. [Link].

-

Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, PMC, NIH, 2012. [Link].

-

International Council for Harmonisation. "BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS." ICH, 2019. [Link].

- Google Patents. "EP2861216A1 - Oral pharmaceutical formulation of bcs class iii molecules.

-

ResearchGate. "3-Hydroxyadamantane-1-acetic acid." ResearchGate, [Link]. Accessed January 26, 2026.

-

Gorska-Ponikowska, M., et al. "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." MDPI, 2024. [Link].

-

Metry, M., and Polli, J. E. "Evaluation of Excipient Risk in BCS Class I and III Biowaivers." ResearchGate, 2022. [Link].

-

Wang, Y., et al. "Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid." IOP Conference Series: Earth and Environmental Science, 2019. [Link].

-

Mounier, L., et al. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Inventiva Pharma, [Link]. Accessed January 26, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 37281, 3-Adamantanecarboxylic acid, phenyl ester." PubChem, [Link]. Accessed January 26, 2026.

-

ResearchGate. "Synthesis and Solvolysis of 3-Substituted 1-Adamantyl Toluenesulfonates." ResearchGate, [Link]. Accessed January 26, 2026.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid [crcu.jlu.edu.cn]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

The Adamantane Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of a Diamondoid Scaffold

First isolated from crude oil in 1933, adamantane, with its unique tricyclic aliphatic cage structure, has carved a significant niche in the landscape of medicinal chemistry.[1] This diamondoid hydrocarbon's inherent properties—lipophilicity, rigid three-dimensional conformation, and metabolic stability—have established it as a "privileged scaffold," a molecular framework that is recurrently found in bioactive compounds.[1] The initial discovery of the antiviral properties of its simple amine derivative, amantadine, in the 1960s, marked the dawn of adamantane's journey in drug discovery.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of adamantane derivatives, delving into their synthesis, diverse therapeutic applications, mechanisms of action, and key structure-activity relationships (SAR).

Physicochemical Properties and Pharmacokinetic Advantages

The adamantane cage imparts a unique set of physicochemical characteristics to molecules, which medicinal chemists have strategically leveraged to optimize drug candidates.

-

Lipophilicity: The hydrocarbon framework of adamantane is highly lipophilic, a property that significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This lipophilicity can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, which is crucial for central nervous system (CNS) active agents.[3]

-

Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or planar aromatic rings, the adamantane moiety is a rigid, three-dimensional structure. This conformational rigidity can pre-organize a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

-

Metabolic Stability: The cage-like structure of adamantane is resistant to metabolic degradation by cytochrome P450 enzymes.[3] Incorporating an adamantyl group into a drug molecule can shield adjacent functional groups from metabolic attack, thereby increasing the drug's half-life and bioavailability.

Therapeutic Applications of Adamantane Derivatives

The versatility of the adamantane scaffold is reflected in the wide array of therapeutic areas where its derivatives have found clinical application.

Antiviral Agents

The story of adamantane in medicine begins with its antiviral activity.

-

Amantadine and Rimantadine: These first-generation adamantane derivatives were groundbreaking as the first synthetic antiviral drugs effective against influenza A virus.[2] Their mechanism of action involves the inhibition of the M2 proton channel, a viral protein essential for the uncoating of the virus within the host cell.[4][5] However, widespread resistance has limited their current clinical utility for influenza.[6][7]

Neuroprotective Agents

Adamantane derivatives have shown significant promise in the treatment of neurodegenerative diseases.

-

Memantine: This NMDA receptor antagonist is a cornerstone in the management of moderate-to-severe Alzheimer's disease.[8][9] By blocking the NMDA receptor channel in a voltage-dependent manner, memantine mitigates the excitotoxic effects of excessive glutamate, a key pathological feature of Alzheimer's disease.[10]

-

Amantadine in Parkinson's Disease: Beyond its antiviral use, amantadine also provides symptomatic relief in Parkinson's disease, likely through its effects on dopaminergic neurotransmission.[6]

Antidiabetic Agents

The adamantane scaffold has been successfully incorporated into a class of oral hypoglycemic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[11]

-

Vildagliptin and Saxagliptin: These drugs enhance the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), by inhibiting their degradation by DPP-4.[11] This leads to increased glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[12][13]

Anticancer and Antimicrobial Agents

The lipophilic nature and rigid structure of adamantane have also been exploited in the development of novel anticancer and antimicrobial agents. Various adamantane-containing compounds have demonstrated cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1][2][3] Similarly, a number of adamantane derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.[1]

Quantitative Biological Data of Representative Adamantane Derivatives

The following tables summarize key biological and pharmacokinetic data for several clinically significant adamantane derivatives.

| Compound | Therapeutic Area | Target | IC50 / EC50 / MIC |

| Amantadine | Antiviral | Influenza A M2 Proton Channel | IC50: ~1-5 µM[14] |

| Rimantadine | Antiviral | Influenza A M2 Proton Channel | IC50: ~0.1-1 µM[15] |

| Memantine | Neuroprotective | NMDA Receptor | IC50: ~1-2 µM[8] |

| Vildagliptin | Antidiabetic | DPP-4 | IC50: ~62 nM |

| Saxagliptin | Antidiabetic | DPP-4 | IC50: ~26 nM |

| Adapalene | Dermatology | Retinoic Acid Receptors (RARβ, RARγ) | EC50: ~1-10 nM |

| Adamantane-Isothiourea Derivative 1 | Anticancer | - | IC50: <30 µM (against various cancer cell lines)[16] |

| Adamantane-Isothiourea Derivative 2 | Anticancer | - | IC50: <25 µM (against various cancer cell lines)[3] |

| Adamantane Derivative 9 | Antimicrobial | - | MIC: 62.5–1000 µg/mL (against Gram-positive bacteria)[1] |

| Compound | Bioavailability (%) | Half-life (t½) (hours) | Cmax | Tmax (hours) |

| Amantadine | ~86-90% | 12-18 | Varies with dose | 2-4 |

| Rimantadine | Well absorbed | ~25 | Varies with dose | ~6 |

| Memantine | ~100% | 60-80 | Varies with dose | 3-7 |

| Vildagliptin | ~85% | ~2-3 | Varies with dose | ~1.7 |

| Saxagliptin | ~67% | ~2.5 (parent), ~3.1 (active metabolite) | Varies with dose | ~2 (parent), ~4 (active metabolite) |

Experimental Protocols: Synthesis of Key Adamantane Derivatives

The following are generalized, step-by-step protocols for the synthesis of several key adamantane-based drugs. These are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Amantadine Hydrochloride[17][18]

This two-step procedure starts from 1-bromoadamantane.

Step 1: Synthesis of N-(1-Adamantyl)acetamide

-

To acetylamide at 115 °C, add 1-bromoadamantane over 30 minutes with stirring.

-

Slowly add concentrated sulfuric acid dropwise at 115 °C over 30 minutes.

-

Heat the mixture to 125 °C and maintain this temperature for approximately 3.5 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Stir the mixture at 0-5 °C for 1 hour to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield N-(1-adamantyl)acetamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

-

Prepare a solution of sodium hydroxide in a mixture of water and propylene glycol.

-

Add the N-(1-adamantyl)acetamide from Step 1 to this solution.

-

Heat the reaction mixture to 125-130 °C with stirring for approximately 7.5 hours, monitoring by TLC.

-

After cooling, add ice-cold water and extract the product with dichloromethane.

-

Concentrate the organic layer and add a solution of 6N HCl.

-

Heat the mixture to 55-60 °C for 1 hour.

-

After cooling, separate the aqueous layer and evaporate it under vacuum to obtain a solid.

-

Recrystallize the solid from acetone to yield amantadine hydrochloride.

Protocol 2: Synthesis of Memantine Hydrochloride[14][19][20][21]

A concise two-step synthesis from 1,3-dimethyladamantane.

Step 1: Synthesis of 1-Acetamido-3,5-dimethyladamantane

-

In a reaction vessel, combine 1,3-dimethyladamantane, acetonitrile, and nitric acid.

-

Maintain the reaction at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 2.5 hours), with optimized molar ratios of the reactants.

-

Upon completion, the intermediate, 1-acetamido-3,5-dimethyladamantane, can be isolated.

Step 2: Hydrolysis to Memantine Hydrochloride

-

Hydrolyze the 1-acetamido-3,5-dimethyladamantane from Step 1 using a solution of sodium hydroxide in propylene glycol at an elevated temperature (e.g., 130 °C) for a set duration (e.g., 8 hours).

-

Following hydrolysis, acidify the reaction mixture with hydrochloric acid to form the hydrochloride salt.

-

Isolate and purify the resulting memantine hydrochloride.

Protocol 3: Synthesis of Adapalene[6][22]

A multi-step synthesis involving a Friedel-Crafts reaction and a Negishi cross-coupling.

Step 1: Synthesis of 2-(1-Adamantyl)-4-bromophenol

-

Perform a Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol in the presence of concentrated sulfuric acid.

Step 2: Methylation

-

Alkylate the phenolic hydroxyl group of the product from Step 1 with iodomethane in the presence of a base (e.g., sodium hydride) to form 1-(5-bromo-2-methoxyphenyl)adamantane.

Step 3: Negishi Cross-Coupling

-

Prepare the Grignard reagent from the aryl bromide of Step 2, and then convert it to the corresponding organozinc derivative.

-

Couple the organozinc derivative with methyl 6-bromo-2-naphthoate in the presence of a nickel catalyst (e.g., NiCl2(dppe)).

Step 4: Saponification

-

Hydrolyze the methyl ester from Step 3 using a base (e.g., sodium hydroxide) to yield adapalene.

Mechanisms of Action: Visualizing the Molecular Interactions

The therapeutic effects of adamantane derivatives stem from their specific interactions with biological targets. The following diagrams, generated using Graphviz, illustrate the core mechanisms of action for key adamantane drugs.

Mechanism of Amantadine: M2 Proton Channel Inhibition

Amantadine and its analogue rimantadine block the M2 proton channel of the influenza A virus. This channel is essential for the influx of protons into the viral core, a process required for the dissociation of the viral ribonucleoprotein (vRNP) complex and the subsequent release of the viral genome into the host cell cytoplasm for replication. By obstructing this channel, amantadine effectively halts viral uncoating.

Mechanism of Vildagliptin/Saxagliptin: DPP-4 Inhibition

Vildagliptin and saxagliptin are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells.

Conclusion: A Scaffold with a Bright Future

From its serendipitous discovery as an antiviral agent to its rational design into targeted therapies for neurodegenerative and metabolic diseases, the adamantane scaffold has proven to be a remarkably versatile and enduring platform in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability continues to provide a fertile ground for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. As our understanding of disease biology deepens and synthetic methodologies evolve, the "lipophilic bullet" of adamantane is poised to hit new and challenging targets, further solidifying its legacy as a privileged structure in the art and science of drug discovery.

References

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1501-84-4, Rimantadine. Retrieved January 26, 2026 from [Link].

- Phan, T. P. D., Vu, B. D., Tran, T. V., Dang, A. T., Nguyen, P. L., & Phan, D. C. (2022). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147–3176.

- Duong, V. B., Dung, P. T. P., Van, T. T., Tuan, D. A., Linh, N. P., & Chau, P. D. (2021). A Concise Two-Step Method for Preparation of Memantine Hydrochloride from 1, 3-Dimethyladamantane. International Journal of Pharmaceutical Sciences and Research, 12(12), 6523-6530.

- Castaldi, G., Allegrini, P., Razzetti, G., & Ercoli, M. (2006). U.S. Patent No. US20060229465A1. Washington, DC: U.S.

- Savage, J. E., Ciavarri, J. P., & Scott, J. D. (2010). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 14(5), 1144–1149.

- Al-Wahaibi, L. H., El-Emam, A. A., Abdelbaky, M. S. M., Garcia-Granda, S., Maurya, A., Pal, M., ... & Prasad, O. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13045–13058.

- Al-Wahaibi, L. H., El-Emam, A. A., Abdelbaky, M. S. M., Garcia-Granda, S., Maurya, A., Pal, M., ... & Prasad, O. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13045–13058.

- Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., ... & Hoffmann, C. E. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862–863.

- Spilovska, K., Zidkova, J., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). Adamantane in drug design: A review. Current Medicinal Chemistry, 23(29), 3245–3270.

- Rusiecka, I., Goral, A., Kowalczyk, A., Wzgarda, A., & Szulc, M. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056.

- Duong, V. B., Dung, P. T. P., Van, T. T., Tuan, D. A., Linh, N. P., & Chau, P. D. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4652–4659.

-

Pharmacy 180. (n.d.). SAR of Adamantane Amines. Retrieved January 26, 2026, from [Link].

-

Drug Chug. (2020, February 2). How do DPP-4 Inhibitors Work (EASY Pharmacology) [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. Retrieved January 26, 2026, from [Link].

- Pielak, R. M., & Chou, J. J. (2011). Structural basis for the function and inhibition of an influenza virus proton channel.

-

National Center for Biotechnology Information. (2023). Amantadine. In StatPearls. Retrieved January 26, 2026, from [Link].

- Drucker, D. J. (2011). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 96(1), 34–36.

-

Wikipedia contributors. (2023, December 19). Memantine. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor antagonists: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160–170.

- Machala, O., & Klimova, Z. (2003). Amantadine: an antiviral and antiparkinsonian agent. Veterinarni Medicina, 48(7), 203-211.

- Hong, M., & DeGrado, W. F. (2012). Structural basis for proton conduction and inhibition by the influenza M2 protein. Protein Science, 21(11), 1601–1612.

- Bociaga-Jasik, M., Polko, M., & Garlicki, A. (2017). A possible antiviral effect of amantadine in an AH1N1 influenza-infected patient – a case report. Przeglad Epidemiologiczny, 71(3), 423–427.

-

Wikipedia contributors. (2023, November 28). M2 proton channel. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

- Tang, B. C., Wang, Y. T., & Ren, J. (2023).

- Zefirova, O. N., Nurieva, E. V., Rybakov, V. B., Kuznetsov, S. A., & Zefirov, N. S. (2018). New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 28(17), 2896–2901.

- Al-Wahaibi, L. H., El-Emam, A. A., Abdelbaky, M. S. M., Garcia-Granda, S., Maurya, A., Pal, M., ... & Prasad, O. (2022). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Molecules, 27(19), 6543.

-

ALZFORUM. (2023, October 9). Memantine. Retrieved January 26, 2026, from [Link]

- Liu, T., Cao, D., Wang, Y., & Li, H. (2017). Review on Synthesis of Halogenated Adamantane Derivatives.

- Kolocouris, N., Kolocouris, A., Foscolos, G. B., Fytas, G., Padalko, E., Neyts, J., & De Clercq, E. (2007). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 50(19), 4645–4655.

-

ResearchGate. (n.d.). Synthesis of adamantane based purine scaffolds as strong anti-cancer agents. Retrieved January 26, 2026, from [Link].

- Kumar, A., & Singh, A. (2018). Development of memantine as a drug for Alzheimer's disease: A review of preclinical and clinical studies. Tropical Journal of Pharmaceutical Research, 17(10), 2031-2038.

- Geronikaki, A., Eleftheriou, P., Vicini, P., & Alam, I. (2017). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 22(5), 793.

- Spilovska, K., Zidkova, J., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Pharmaceutical Design, 22(34), 5245–5266.

- Dembitsky, V. M. (2020). Adamantane derivatives: Pharmacological and toxicological properties (Review). World Journal of Pharmaceutical Research, 9(9), 106-141.

- Charifson, P. S., & Shaffer, P. L. (2007). U.S.

- Macharla, R., et al. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297.

-

Beaber, B. (2020, May 12). Amantadine blocks COVID-19? [research in multiple sclerosis, parkinsonism, dementia] [Video]. YouTube. [Link]

- Holst, J. J. (2012). Mechanism of Action of DPP-4 Inhibitors-New Insights. Journal of Diabetes Science and Technology, 6(4), 775–782.

- Lipton, S. A. (2007). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. CNS Drug Reviews, 13(2), 123–134.

- European Patent Office. (2007).

- Adedayo, B. C., & Afolayan, A. J. (2020). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. Pharmacognosy Journal, 12(6).

- Duong, V. B., Dung, P. T. P., Van, T. T., Tuan, D. A., Linh, N. P., & Chau, P. D. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, (9), 140-146.

- Leneva, I. A., Fedyakina, I. T., Eropkin, M. Y., Gudova, A. A., & Shurygina, A. P. (2018). The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo. Voprosy Virusologii, 63(5), 226–232.

Sources

- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 6. researchgate.net [researchgate.net]

- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 8. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

(3-Phenyl-1-adamantyl)acetic Acid: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Fusion of Rigidity and Functionality

In the landscape of modern medicinal chemistry and materials science, the adamantane cage is a privileged scaffold. Its rigid, three-dimensional, and lipophilic nature provides a unique structural foundation for the design of novel bioactive molecules.[1][2] When functionalized, the adamantane moiety can enhance the pharmacokinetic properties of a drug, such as metabolic stability and bioavailability, by acting as a bulky, non-metabolizable group.[1] The introduction of a phenyl group onto the adamantane core further modulates its electronic and steric properties, offering opportunities for π-π stacking interactions and other non-covalent interactions with biological targets.

This document provides a detailed guide to the synthesis and application of (3-Phenyl-1-adamantyl)acetic acid, a bifunctional building block that combines the structural advantages of the 3-phenyl-adamantane core with the versatile reactivity of a carboxylic acid. The acetic acid linker provides greater conformational flexibility compared to a direct carboxylic acid substituent, allowing for optimal positioning of the adamantyl group within a binding pocket. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical and Structural Properties

(3-Phenyl-1-adamantyl)acetic acid is a white to off-white crystalline solid. Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₂ | - |

| Molecular Weight | 270.37 g/mol | - |

| Appearance | White to off-white crystalline powder | Inferred |

| Solubility | Soluble in organic solvents such as DCM, THF, and alcohols. Insoluble in water. | Inferred |

The unique three-dimensional structure of the 3-phenyl-adamantane core is a key determinant of its utility as a building block. The phenyl group and the acetic acid moiety are positioned at the bridgehead carbons of the adamantane cage, providing a defined spatial relationship between these two functional groups.

Synthesis of (3-Phenyl-1-adamantyl)acetic Acid: A Multi-step Approach

The synthesis of (3-Phenyl-1-adamantyl)acetic acid can be achieved through a two-stage process starting from 1-adamantanecarboxylic acid. The first stage involves the introduction of the phenyl group via a Friedel-Crafts-type reaction, followed by a one-carbon homologation of the carboxylic acid to the corresponding acetic acid using the Arndt-Eistert reaction.

Caption: Synthetic workflow for (3-Phenyl-1-adamantyl)acetic acid.

Protocol 1: Synthesis of 3-Phenyl-1-adamantanecarboxylic Acid (Precursor)

This protocol is adapted from established procedures for the arylation of adamantane derivatives.[3]

Materials:

-

1-Adamantanecarboxylic acid

-

Bromine (Br₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Benzene (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol

Procedure:

-

Bromination of 1-Adamantanecarboxylic Acid:

-

In a flask equipped with a stirrer and a reflux condenser, dissolve 1-adamantanecarboxylic acid in an excess of bromine.

-

Carefully add anhydrous aluminum chloride in portions while stirring.

-

Heat the mixture to reflux and maintain for 48-60 hours.

-

Cool the reaction mixture and quench by carefully pouring it over ice.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-bromo-1-adamantanecarboxylic acid. This can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

-

-

Friedel-Crafts Alkylation with Benzene:

-

Dissolve the purified 3-bromo-1-adamantanecarboxylic acid in anhydrous benzene.

-

Add anhydrous aluminum chloride portion-wise with stirring at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude 3-phenyl-1-adamantanecarboxylic acid.

-

Purify the product by recrystallization from methanol to obtain a white solid.[3]

-

Protocol 2: Arndt-Eistert Homologation to (3-Phenyl-1-adamantyl)acetic Acid

This protocol is a general procedure for the Arndt-Eistert synthesis and should be performed with caution due to the use of diazomethane.[4][5]

Materials:

-

3-Phenyl-1-adamantanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Diazomethane (CH₂N₂) in diethyl ether (prepared in situ or from a commercial source, handle with extreme caution)

-

Silver(I) oxide (Ag₂O) or other suitable catalyst

-

Dioxane

-

Water

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Formation of the Acid Chloride:

-

In a round-bottom flask, suspend 3-phenyl-1-adamantanecarboxylic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux for 2-4 hours until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-phenyl-1-adamantanecarbonyl chloride as an oil or low-melting solid.

-

-

Reaction with Diazomethane:

-

Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve the crude acid chloride in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, allowing it to stand for several hours or overnight.

-

-

Wolff Rearrangement:

-

To a suspension of silver(I) oxide in a mixture of dioxane and water, add the solution of the diazoketone from the previous step dropwise with vigorous stirring at a controlled temperature (typically 50-70 °C).

-

The reaction is often accompanied by the evolution of nitrogen gas.

-

After the addition is complete, continue heating and stirring for 1-2 hours to ensure complete rearrangement.

-

Cool the reaction mixture and filter to remove the silver catalyst.

-

Acidify the filtrate with dilute hydrochloric acid and extract with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate layer and extract with diethyl ether.

-

Dry the final organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield (3-Phenyl-1-adamantyl)acetic acid.

-

The product can be further purified by recrystallization.

-

Application Notes: A Strategic Building Block in Synthesis

(3-Phenyl-1-adamantyl)acetic acid is a valuable building block for introducing the bulky and lipophilic 3-phenyl-adamantyl moiety into a target molecule. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations.

-

Amide Bond Formation: The carboxylic acid can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form amides. This is a common strategy in medicinal chemistry to link the adamantyl scaffold to other pharmacophores or to create derivatives for structure-activity relationship (SAR) studies.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride allows for the synthesis of esters. These esters can be designed as prodrugs to improve the solubility or pharmacokinetic profile of a parent drug.

-

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, (3-phenyl-1-adamantyl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.

-

Conversion to Other Functional Groups: The carboxylic acid can be converted into other functional groups such as aldehydes, ketones, or halides, further expanding its utility as a synthetic intermediate.

Caption: Derivatization pathways for (3-Phenyl-1-adamantyl)acetic acid.

Exemplary Application Protocols

The following protocols illustrate the use of (3-Phenyl-1-adamantyl)acetic acid as a building block in common synthetic transformations.

Protocol 3: Amide Coupling with Benzylamine

Materials:

-

(3-Phenyl-1-adamantyl)acetic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve (3-Phenyl-1-adamantyl)acetic acid in anhydrous DCM.

-

Add benzylamine (1.0-1.2 equivalents) to the solution.

-

Add a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC or EDC (1.1 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 4: Fischer Esterification with Ethanol

Materials:

-

(3-Phenyl-1-adamantyl)acetic acid

-

Ethanol (absolute), excess

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve (3-Phenyl-1-adamantyl)acetic acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

The crude ester can be purified by column chromatography if necessary.

Data Interpretation and Troubleshooting

-

Reaction Monitoring: All reactions should be monitored by an appropriate technique, such as TLC or LC-MS, to determine the point of completion and to check for the formation of byproducts.

-

Purification: Adamantane derivatives can be highly crystalline, and recrystallization is often an effective purification method. For less crystalline products, column chromatography on silica gel is recommended.

-

Arndt-Eistert Reaction: The primary challenge in this reaction is the safe handling of diazomethane. The Wolff rearrangement can sometimes be sluggish; in such cases, gentle heating or the use of a more active catalyst may be necessary. The formation of byproducts from the reaction of the acid chloride with the ketene product can occur if the diazoketone is not added to the catalyst suspension.

Conclusion

(3-Phenyl-1-adamantyl)acetic acid is a highly valuable and versatile building block in organic synthesis. Its unique combination of a rigid, lipophilic adamantane core, a phenyl group for potential aromatic interactions, and a flexible acetic acid linker makes it an attractive scaffold for the design of novel pharmaceuticals and advanced materials. The protocols provided in this guide offer a practical framework for the synthesis and derivatization of this compound, enabling researchers to explore its full potential in their respective fields.

References

-

Arndt-Eistert Homologation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Feng, W., Ye, K., Jiang, Y., & Hou, R. (2019). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. IOP Conference Series: Earth and Environmental Science, 300(3), 032036.

- Pace, V., Verniest, G., Sinisterra, J.-V., Alcántara, A. R., & De Kimpe, N. (2010). A Practical and Safe Arndt−Eistert-Type Homologation of Carboxylic Acids Using (Trimethylsilyl)diazomethane and Latent “HCl”. The Journal of Organic Chemistry, 75(16), 5760–5763.

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978.

- Hassan, A. A., & Serry, A. M. (2015). Synthesis and antimicrobial activity of new adamantane derivatives I. Medicinal Chemistry Research, 24(3), 1247–1257.

- Klimochkin, Y. N., Shiryaev, V. A., & Bogdanova, A. N. (2020). Adamantane Derivatives in Modern Drug Discovery. Molecules, 25(17), 3986.

- Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). Adamantane in Medicinal Chemistry. Current Medicinal Chemistry, 23(24), 2617–2661.

- de la Torre, B. G., & Albericio, F. (2019). The Pharmaceutical Industry in 2018. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 24(4), 809.

- Shokova, E. A., Kim, J. K., & Kovalev, V. V. (2020). Adamantane: On the 90th Anniversary of Its Appearance in Chemical Science. Russian Journal of Organic Chemistry, 56(12), 1931–1996.

- Dikusar, E. A., Zelenkovskii, V. M., Potkin, V. I., & Kurbat, A. F. (2015). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 51(8), 1143–1149.

- Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., Alafeefy, A. M., & Aboulmagd, S. A. (2010). Synthesis of some new pyrazole and pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 171–178.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256165, 3-Phenyl-1-adamantanecarboxylic acid. Retrieved from [Link].

- Liu, J., Obando, D., & Schleyer, P. v. R. (2011). The Big, the Fat, the Beautiful: Adamantane and its Homologs. Organic Letters, 13(9), 2384–2387.

- Gasthaus, K., & Hartwig, J. F. (2014). Iridium-Catalyzed, Sterically Controlled, ortho-Selective C–H Borylation of Adamantyl-Substituted Arenes. Journal of the American Chemical Society, 136(45), 15849–15852.

Sources

- 1. mdpi.com [mdpi.com]

- 2. US3919305A - Process for the preparation of phenylacetic acid - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid [crcu.jlu.edu.cn]

- 4. 3-Phenyl-1-adamantane carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

Application of Adamantane Derivatives as Antiviral Agents: A Guide for Drug Discovery and Development

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of adamantane derivatives as antiviral agents. It delves into the historical context, mechanisms of action, and practical laboratory protocols for the evaluation of these unique compounds. This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them, empowering researchers to design and execute robust experiments in the quest for novel antiviral therapies.

Introduction: The Enduring Legacy of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has carved a unique niche in medicinal chemistry since the discovery of amantadine's antiviral properties in the 1960s.[1][2] This "lipophilic bullet" possesses a distinctive three-dimensional structure that facilitates interactions with biological targets, particularly viral ion channels.[2] The first generation of adamantane antivirals, amantadine and its derivative rimantadine, were once frontline agents for the prophylaxis and treatment of influenza A virus infections.[1] Their clinical utility, however, has been severely curtailed by the rapid emergence of resistant viral strains.[3]

Despite this challenge, the adamantane scaffold remains a compelling starting point for the development of new antiviral agents. Its unique physicochemical properties, including metabolic stability and the ability to be readily functionalized, offer a versatile platform for designing next-generation inhibitors that can overcome resistance and target a broader spectrum of viruses.[1] This guide will explore both the foundational knowledge and the latest advancements in the field, providing the necessary tools to navigate the development of novel adamantane-based antiviral drugs.

Mechanisms of Antiviral Action: From Influenza's M2 to Coronavirus's E Protein

The antiviral activity of adamantane derivatives is primarily attributed to their ability to block viral ion channels, known as viroporins. These small, membrane-spanning proteins are crucial for various stages of the viral life cycle, including entry, replication, and egress.

Influenza A Virus: Targeting the M2 Proton Channel

The most well-characterized mechanism of action for adamantane derivatives is the inhibition of the M2 proton channel of the influenza A virus.[1] The M2 protein forms a tetrameric channel in the viral envelope that allows protons to flow from the endosome into the virion. This acidification is a critical step for viral uncoating, releasing the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell.

Amantadine and rimantadine bind to the lumen of the M2 channel, physically obstructing the passage of protons.[1] This blockage prevents the necessary pH drop within the virion, thereby inhibiting the dissociation of the vRNP from the matrix protein (M1) and effectively halting the viral replication cycle at an early stage.

Caption: M2 proton channel inhibition by adamantane derivatives.

A major hurdle in the clinical use of first-generation adamantanes is the prevalence of resistance, most commonly arising from a single amino acid substitution, S31N, in the M2 protein. This mutation alters the binding site and reduces the affinity of amantadine and rimantadine, rendering them ineffective.

Expanding the Spectrum: Coronaviruses and Beyond

Intriguingly, adamantane derivatives have shown activity against other viruses, including several coronaviruses such as SARS-CoV and SARS-CoV-2.[4][5] The proposed mechanism of action in coronaviruses involves the blockade of another viroporin, the envelope (E) protein.[5] The E protein forms a cation-selective channel that is thought to be involved in virus assembly and release. Molecular docking studies suggest that amantadine can bind to the transmembrane domain of the SARS-CoV-2 E protein, disrupting its function and impairing viral propagation.[5]

Furthermore, some studies suggest that adamantane derivatives may also exert their antiviral effects through indirect mechanisms, such as increasing the pH of endosomes, which can inhibit the activity of host cell proteases like Cathepsin L that are required for the entry of some viruses.[5]

In Vitro Evaluation of Adamantane Derivatives: Key Protocols

A systematic in vitro evaluation is crucial to determine the antiviral efficacy and cytotoxicity of novel adamantane derivatives. The following protocols provide a foundation for these essential assessments.

Cytotoxicity Assessment: The MTT Assay

Before evaluating the antiviral activity of a compound, it is imperative to determine its cytotoxicity to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line for the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Treatment: Prepare serial dilutions of the adamantane derivative in cell culture medium. Remove the growth medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Antiviral Efficacy Assessment: The Plaque Reduction Assay

The plaque reduction assay is a classic and reliable method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Principle: A viral plaque is a localized area of cell death (cytopathic effect) caused by the replication of a single infectious virus particle. The presence of an effective antiviral agent will inhibit viral replication and thus reduce the number and/or size of the plaques.

Caption: A generalized workflow for a plaque reduction assay.

Protocol: Plaque Reduction Assay for Influenza Virus

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

-

Virus and Compound Preparation: Prepare serial dilutions of the adamantane derivative in serum-free medium containing trypsin (to facilitate viral entry). Dilute the influenza virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

-

Infection: Wash the cell monolayers with PBS and infect them with the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After the incubation period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) supplemented with the corresponding concentration of the adamantane derivative.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

-

Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and then stain with a solution of crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

Addressing Drug Resistance: Strategies and Protocols

The development of resistance is a significant challenge in antiviral therapy. Understanding and overcoming resistance is a key focus in the design of next-generation adamantane derivatives.

In Vitro Generation of Resistant Virus Strains

Generating resistant virus strains in the laboratory is a crucial step in evaluating the potential for resistance development to a new antiviral compound and for screening compounds that are active against resistant variants.

Protocol: In Vitro Selection of Adamantane-Resistant Influenza Virus

-

Initial Infection: Infect a confluent monolayer of MDCK cells with a wild-type influenza A virus at a low multiplicity of infection (MOI) in the presence of a sub-inhibitory concentration of the adamantane derivative (e.g., a concentration close to the EC₅₀).

-

Serial Passage: After 2-3 days, or when a cytopathic effect is observed, harvest the supernatant containing the progeny virus.

-

Increasing Drug Pressure: Use the harvested virus to infect fresh cell monolayers, gradually increasing the concentration of the adamantane derivative with each passage.

-

Plaque Purification: After several passages, when the virus is able to replicate efficiently in the presence of a high concentration of the drug, perform a plaque assay in the presence of the drug to isolate individual resistant viral clones.

-

Characterization of Resistant Virus: Amplify the plaque-purified virus and characterize its phenotype (i.e., confirm its resistance by determining the EC₅₀) and genotype (i.e., sequence the M2 gene to identify mutations).

Designing Adamantane Derivatives to Overcome Resistance

The primary mechanism of resistance to amantadine and rimantadine is the S31N mutation in the M2 proton channel. This has spurred the development of novel adamantane derivatives with modified structures designed to bind to the mutated channel or to target different viral proteins.

Strategies for Overcoming Resistance:

-

Modification of the Adamantane Core: Introducing bulky or flexible side chains to the adamantane scaffold can create new interactions with the mutated M2 channel.

-